molecular formula C22H22N2OS B14943618 N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14943618
M. Wt: 362.5 g/mol
InChI Key: DOAMYOKQSRHGGY-UHFFFAOYSA-N
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Description

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a pyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the pyridine moiety through a series of substitution reactions. The carboxamide group is then added via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core, pyridine moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H22N2OS/c25-22(20-15-26-21-7-2-1-6-19(20)21)24-18-5-3-4-17(14-18)9-8-16-10-12-23-13-11-16/h3-5,10-15H,1-2,6-9H2,(H,24,25)

InChI Key

DOAMYOKQSRHGGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC(=C3)CCC4=CC=NC=C4

Origin of Product

United States

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